molecular formula C9H9N3 B8815778 2-Methylquinazolin-5-amine CAS No. 825654-44-2

2-Methylquinazolin-5-amine

Cat. No. B8815778
M. Wt: 159.19 g/mol
InChI Key: DHLZALAGILMMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinazolin-5-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylquinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylquinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

825654-44-2

Product Name

2-Methylquinazolin-5-amine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-methylquinazolin-5-amine

InChI

InChI=1S/C9H9N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,10H2,1H3

InChI Key

DHLZALAGILMMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.7 g (62 mmol) of 2-methyl-5-nitro-3H-quinazolin-4-one (M. T. Bogert, V. J. Chambers J. Org Chem. 1905, 649-658) and 37.5 g of phosphorus pentachloride are refluxed in 75 ml of phosphoryl chloride over 20 hours. After cooling, it is poured into saturated NaHCO3 solution and extracted with ethyl acetate. The organic phase is dried, and the solvent is removed. 14 g of 4-chloro-2-methyl-5-nitroquinazoline, of which 4.5 g (20.2 mmol) in 225 ml of ethyl acetate and 22.5 ml of triethylamine are dissolved, is obtained. 2 g of palladium is added to carbon, and it is stirred while being cooled with ice for 4 hours under hydrogen atmosphere at normal pressure. Catalyst is removed from the solution by means of filtration through Celite, whereby it is rewashed with 200 ml of ethanol and concentrated by evaporation. After chromatography on silica gel with ethyl acetate-ethanol (0-10%), 530 mg of the product is obtained.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

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